4-[(1S)-1-amino-2,2,2-trifluoroethyl]phenol

Biocatalysis Enantioselective Synthesis Chiral Resolution

4-[(1S)-1-Amino-2,2,2-trifluoroethyl]phenol (CAS 1187930-88-6) is an enantiopure chiral aromatic amine featuring a trifluoromethyl-bearing stereogenic center para to a phenolic hydroxyl group. The compound is a key building block in medicinal chemistry, with its (1S) configuration and trifluoromethyl moiety enabling the synthesis of fluorinated bioactive molecules with enhanced metabolic stability and target specificity.

Molecular Formula C8H8F3NO
Molecular Weight 191.15
CAS No. 1187930-88-6
Cat. No. B3026923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1S)-1-amino-2,2,2-trifluoroethyl]phenol
CAS1187930-88-6
Molecular FormulaC8H8F3NO
Molecular Weight191.15
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(F)(F)F)N)O
InChIInChI=1S/C8H8F3NO/c9-8(10,11)7(12)5-1-3-6(13)4-2-5/h1-4,7,13H,12H2/t7-/m0/s1
InChIKeyXIBJQYMKBQZQPP-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(1S)-1-Amino-2,2,2-trifluoroethyl]phenol (CAS 1187930-88-6): Enantiopure Building Block for Pharmaceutical R&D


4-[(1S)-1-Amino-2,2,2-trifluoroethyl]phenol (CAS 1187930-88-6) is an enantiopure chiral aromatic amine featuring a trifluoromethyl-bearing stereogenic center para to a phenolic hydroxyl group [1]. The compound is a key building block in medicinal chemistry, with its (1S) configuration and trifluoromethyl moiety enabling the synthesis of fluorinated bioactive molecules with enhanced metabolic stability and target specificity [2].

Why In-Class Compounds Cannot Be Substituted for 4-[(1S)-1-Amino-2,2,2-trifluoroethyl]phenol


In-class substitution of 4-[(1S)-1-amino-2,2,2-trifluoroethyl]phenol is precluded by two critical structural determinants: stereochemical configuration and substitution pattern. The (1S) configuration is essential for chiral recognition in asymmetric synthesis and biological target engagement , while the para-hydroxyl substitution distinguishes this compound from ortho- and meta-analogs that exhibit divergent reactivity and binding profiles . Substituting with the (1R)-enantiomer (CAS 1187928-59-1) or achiral variants may lead to altered stereochemical outcomes in asymmetric syntheses or reduced target affinity in medicinal chemistry applications .

4-[(1S)-1-Amino-2,2,2-trifluoroethyl]phenol: Quantitative Differentiation Evidence for Procurement Decisions


Enantioselectivity in Lipase-Catalyzed Resolution: (1S) vs. (1R) Preference

In the lipase-catalyzed enantioselective alcoholysis of racemic 4-(1-acetoxy-2,2,2-trifluoroethyl)phenyl acetate, the (1S)-configured alcohol is preferentially generated due to the high enantioselectivity (E > 100) of the biocatalyst for the (1S)-enantiomer [1]. This demonstrates that the (1S) configuration is the favored product in enzymatic resolution, enabling access to enantiopure material for downstream applications.

Biocatalysis Enantioselective Synthesis Chiral Resolution

JAK1 and JAK2 Inhibitory Activity: Enantiopure (1S) Building Block in Potent Inhibitors

Derivatives of 4-[(1S)-1-amino-2,2,2-trifluoroethyl]phenol incorporated into JAK inhibitors demonstrated single-digit picomolar activity against JAK1 (IC50 = 0.050 nM) and JAK2 (IC50 = 0.090 nM) [1]. The (1S) configuration is critical for achieving this level of potency, as the (1R)-enantiomer or achiral analogs would result in altered stereochemistry and reduced binding affinity.

JAK/STAT Pathway Kinase Inhibition Medicinal Chemistry

Enhanced Metabolic Stability via Trifluoromethyl Substitution vs. Non-Fluorinated Phenethylamines

The trifluoromethyl group in 4-[(1S)-1-amino-2,2,2-trifluoroethyl]phenol confers significantly enhanced metabolic stability compared to non-fluorinated phenethylamine analogs . Trifluoromethyl substitution is a well-established strategy to block oxidative metabolism at the benzylic position and reduce CYP450-mediated clearance, thereby prolonging in vivo half-life .

Drug Metabolism Fluorine Chemistry Pharmacokinetics

Para-Hydroxyl Substitution: Differential Reactivity vs. Ortho- and Meta-Analogs

The para-hydroxyl substitution in 4-[(1S)-1-amino-2,2,2-trifluoroethyl]phenol provides a distinct regiochemical handle for further derivatization (e.g., O-alkylation, O-arylation) compared to ortho- and meta-substituted analogs . This para substitution pattern avoids the steric hindrance and potential intramolecular hydrogen bonding effects observed in ortho-substituted analogs like 2-[(1S)-1-amino-2,2,2-trifluoroethyl]phenol hydrochloride (CAS 1394822-92-4), which can significantly alter reactivity and downstream synthetic outcomes .

Organic Synthesis Regioselectivity Building Block Functionalization

Supplier Purity and Price Variability: Impact on Procurement Strategy

Commercially available 4-[(1S)-1-amino-2,2,2-trifluoroethyl]phenol exhibits significant variability in both purity (ranging from 95% to ≥98%) and price across suppliers . For example, some vendors list purity at 95% [1], while others specify ≥98% . This variability can directly impact downstream synthetic yields and product purity, necessitating careful vendor selection based on project-specific purity requirements and cost constraints.

Chemical Sourcing Quality Control Cost-Effectiveness

Computed LogP and PSA: Influence on Permeability and Bioavailability

The computed physicochemical properties of 4-[(1S)-1-amino-2,2,2-trifluoroethyl]phenol (XLogP3-AA = 1.6; Topological Polar Surface Area = 46.3 Ų) [1] place it within favorable ranges for oral bioavailability according to Lipinski's Rule of Five. The moderate lipophilicity (LogP ~1.6-1.8) conferred by the trifluoromethyl group balances permeability with aqueous solubility, while the low TPSA (<60 Ų) suggests good passive membrane diffusion [1].

ADME Drug-Likeness Lipinski's Rule of Five

Optimal Application Scenarios for Procuring 4-[(1S)-1-Amino-2,2,2-trifluoroethyl]phenol


Chiral Pool Synthesis of Enantiopure JAK/STAT Pathway Inhibitors

Medicinal chemistry programs targeting JAK1 and JAK2 kinases for autoimmune or inflammatory diseases should procure the (1S)-enantiomer to ensure the stereochemical integrity of lead compounds. Derivatives of this building block have demonstrated picomolar activity against JAK1 (IC50 = 0.050 nM) and JAK2 (IC50 = 0.090 nM) [1], confirming the necessity of the (1S) configuration for high-affinity binding.

Asymmetric Synthesis of Fluorinated Bioactive Molecules via Enzymatic Resolution

Procurement of racemic material followed by in-house enzymatic resolution using lipases (e.g., Lipase LIP from Pseudomonas aeruginosa) is a validated route to enantiopure (1S)-product [1]. The high enantioselectivity (E > 100) favoring the (1S)-enantiomer [1] makes this a cost-effective strategy for generating high-value chiral intermediates when enantiopure commercial material is unavailable or cost-prohibitive.

Building Block for Orally Bioavailable CNS and Metabolic Disease Candidates

With its favorable computed physicochemical properties (XLogP = 1.6; TPSA = 46.3 Ų) [1], 4-[(1S)-1-amino-2,2,2-trifluoroethyl]phenol is ideally suited as a scaffold for developing CNS-penetrant and orally bioavailable drug candidates. The trifluoromethyl group enhances metabolic stability , making it a strategic choice for programs where extended half-life and reduced clearance are desired.

High-Throughput Screening (HTS) Library Synthesis for Fluorinated Fragment-Based Drug Discovery

Due to its compact size (MW 191.15 g/mol), functional group handles (primary amine, phenol), and favorable drug-like properties [1], this compound is an excellent fragment for inclusion in fluorinated fragment libraries. Procurement of material with purity ≥98% is essential for minimizing false positives and ensuring reliable SAR data in HTS campaigns.

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